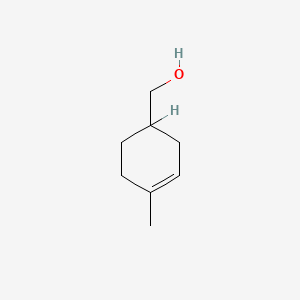

(4-Methylcyclohex-3-en-1-yl)methanol

Description

Structure

2D Structure

Properties

IUPAC Name |

(4-methylcyclohex-3-en-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h2,8-9H,3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBCFLDVMGKXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340434 | |

| Record name | 3-cyclohexene-1-methanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39155-38-9 | |

| Record name | 3-cyclohexene-1-methanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches

The synthesis of (4-Methylcyclohex-3-en-1-yl)methanol generally involves the functionalization of a cyclohexene ring system to introduce the hydroxymethyl group at the 1-position and the methyl substituent at the 4-position. The main synthetic routes include:

- Reduction of corresponding aldehydes or ketones : Starting from 4-methylcyclohex-3-en-1-carbaldehyde or related carbonyl precursors, reduction with hydride reagents such as sodium borohydride or lithium aluminum hydride yields the target alcohol.

- Hydroboration-oxidation of 4-methylcyclohex-3-ene derivatives : The alkene can be converted to the alcohol via hydroboration with borane reagents followed by oxidative workup.

- Ozonolysis followed by reductive workup : Ozonolysis of citronellene or related terpenoid precursors, followed by hydrogenation, can afford the alcohol functionality at the desired position.

Specific Research-Documented Procedures

A detailed synthetic procedure reported in the literature involves the following:

- Starting materials : 4-methylcyclohex-3-en-1-carbaldehyde or cyclohexene derivatives with appropriate substitution.

- Reaction conditions : Reduction using sodium borohydride in dry solvents such as tetrahydrofuran (THF) or ethanol under inert atmosphere (argon) to prevent oxidation.

- Purification : Flash chromatography on silica gel using hexane/ethyl acetate mixtures to isolate the pure alcohol.

- Yields : Typical isolated yields range from 60% to 70%, with the product obtained as a colorless oil.

This method is supported by NMR characterization data confirming the structure and stereochemistry of the product.

Industrial and Patent-Related Methods

Patent literature describes processes involving:

- Ozonolysis of citronellene : Citronellene is subjected to ozonolysis to cleave the double bond, followed by catalytic hydrogenation to reduce the ozonide intermediates to the corresponding alcohols, including this compound.

- Continuous flow reactors : For scale-up, continuous flow ozonolysis and hydrogenation steps are employed to improve yield consistency and purity.

- Work-up procedures : Extraction, drying, and chromatographic purification are standard to isolate the target compound.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of aldehyde | 4-Methylcyclohex-3-en-1-carbaldehyde | NaBH4 in THF or EtOH, inert atmosphere | 60-70 | Straightforward, mild conditions |

| Hydroboration-oxidation | 4-Methylcyclohex-3-ene | BH3·THF, H2O2/NaOH | 55-65 | Regioselective alcohol formation |

| Ozonolysis + hydrogenation | Citronellene | O3, H2, Pd/C catalyst | 50-75 | Suitable for industrial scale-up |

| Catalytic hydrogenation of precursors | Various unsaturated intermediates | H2, Pt or Pd catalysts | 60-70 | Requires careful control of conditions |

Analytical and Characterization Data

- NMR Spectroscopy : ^1H NMR shows characteristic signals for the cyclohexene ring protons, methyl group, and hydroxymethyl protons. ^13C NMR confirms the presence of olefinic carbons and the alcohol-bearing carbon.

- Chromatography : Flash chromatography on silica gel with hexane/ethyl acetate gradients is effective for purification.

- Physical properties : The compound is typically a colorless oil with a LogP of approximately 1.48, indicating moderate hydrophobicity.

Summary of Research Findings

- The reduction of aldehyde precursors remains the most common laboratory-scale method due to its simplicity and good yields.

- Ozonolysis of citronellene followed by hydrogenation is a viable industrial route, leveraging natural product feedstocks.

- Reaction conditions such as solvent choice, temperature, and atmosphere significantly affect yield and purity.

- Purification by flash chromatography is standard to achieve high purity suitable for further applications.

Chemical Reactions Analysis

(4-Methylcyclohex-3-en-1-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids .

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclohexene ring with a methyl substitution and a hydroxymethyl group, leading to two stereoisomeric forms due to the presence of a chiral center. Its structure can be represented as follows:

- Molecular Formula : C8H14O

- Molecular Weight : 126.20 g/mol

- Functional Groups : Alkene (C=C double bond) and alcohol (OH group)

Antimicrobial Properties

Recent studies have indicated that (4-Methylcyclohex-3-en-1-yl)methanol exhibits significant antimicrobial activity. A notable investigation demonstrated its effectiveness against various Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 6.25 µg/mL for certain strains. The compound showed weaker activity against Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 6.25 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 250 |

The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Synthesis of Complex Molecules

This compound serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including oxidation and reduction, to form more complex molecules. For instance, it can be utilized in Prins-type cyclization reactions to convert aldehydes into cyclic compounds efficiently.

Solvent and Additive Applications

In industrial settings, this compound is employed as a solvent and surfactant due to its ability to dissolve various compounds and reduce surface tension. Its surfactant properties make it useful in formulations that require emulsification.

Antimicrobial Activity Study

A study focusing on the isolation of derivatives such as (R)-2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acrylate demonstrated significant antibacterial activity against multiple strains of bacteria. This reinforces the potential application of this compound in developing new antimicrobial agents.

Supramolecular Chemistry Research

Research on related compounds indicated that the methyl substitution significantly influences crystal formation and supramolecular architecture. This suggests that structural modifications can lead to enhanced biological properties.

Mechanism of Action

The mechanism of action of (4-Methylcyclohex-3-en-1-yl)methanol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve various compounds, facilitating their interaction and reaction. Its surfactant properties allow it to reduce surface tension, making it useful in formulations that require emulsification.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between (4-Methylcyclohex-3-en-1-yl)methanol and its analogs:

Stereochemical and Isomeric Variations

- Enantiomers such as (S)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol (CAS: 10482-56-1) exhibit distinct olfactory properties compared to their racemic mixtures .

- Ethyl and acetyl derivatives (e.g., 1-(4-methylcyclohex-3-en-1-yl)ethyl acetate) are used as flavoring agents, with regulatory approvals (EFSA) for food applications .

Biological Activity

(4-Methylcyclohex-3-en-1-yl)methanol, with the molecular formula C₈H₁₄O and a molecular weight of 142.20 g/mol, is a compound characterized by a cyclohexene structure featuring a hydroxymethyl group. This unique configuration allows it to exhibit various biological activities, particularly antimicrobial properties. This article will explore its biological activity, syntheses, and related case studies.

Chemical Structure and Properties

The compound consists of a cyclohexene ring with a methyl substitution and a hydroxymethyl group, leading to two stereoisomeric forms due to the presence of a chiral center. Its structure can be represented as follows:

Key Features:

- Functional Groups: Alkene (C=C double bond) and alcohol (OH group).

- Stereochemistry: Presence of chiral center influencing biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. A notable investigation demonstrated its effectiveness against various Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 6.25 µg/mL for certain strains. The compound showed weaker activity against Gram-negative bacteria, with MIC values reaching up to 250 µg/mL for Klebsiella pneumoniae .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 6.25 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 250 |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific pathways remain to be fully elucidated.

Synthesis and Derivatives

This compound serves as an important intermediate in organic synthesis. A Prins-type cyclization reaction has been reported using hafnium triflate as a catalyst, converting aldehydes into cyclic compounds efficiently .

Related Compounds:

Several derivatives have been synthesized that retain the core structure but vary in substituents, influencing their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acrylate | Similar backbone with different side chains | Strong antibacterial activity |

| 1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl methanol | Hydroxymethyl group enhances reactivity | Potential antifungal properties |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study focused on the isolation of (R)-2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acrylate demonstrated significant antibacterial activity against multiple strains of bacteria, reinforcing the potential application of this compound in developing new antimicrobial agents .

- Supramolecular Chemistry : Research on related compounds indicated that the methyl substitution significantly influences crystal formation and supramolecular architecture, suggesting that structural modifications can lead to enhanced biological properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-Methylcyclohex-3-en-1-yl)methanol, and how can reaction conditions be systematically evaluated?

- Methodology : The compound can be synthesized via acid-catalyzed hydration of terpinenes or allylic alcohols. For example, refluxing with ethanol as a solvent and anhydrous potassium carbonate as a catalyst under controlled temperature (e.g., 50–80°C) ensures efficient cyclization . Monitoring reaction completion via TLC or GC-MS is critical. Post-synthesis, recrystallization from ethanol improves purity .

- Key Parameters : Solvent polarity, catalyst loading (e.g., 1–5 mol%), and reaction time (6–12 hours) significantly influence yield. Comparative studies using alternative catalysts (e.g., biocatalysts) are emerging .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodology :

- GC-MS : Identifies molecular ions (e.g., m/z 154 [M⁺]) and fragmentation patterns (e.g., loss of –CH₂OH at m/z 136) .

- NMR : ¹H NMR reveals deshielded protons adjacent to the cyclohexene ring (δ 5.2–5.6 ppm for vinyl protons; δ 3.5–3.8 ppm for –CH₂OH). ¹³C NMR distinguishes quaternary carbons (e.g., δ 125–130 ppm for sp² carbons) .

- Validation : Cross-referencing with databases (e.g., PubChem, HMDB) ensures structural accuracy .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

- Methodology : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Computational tools (e.g., DFT) predict stability differences; the R-enantiomer may exhibit 10–15% higher solubility in polar solvents due to dipole alignment .

- Experimental Data : Enantiomeric excess (ee) ≥ 95% is achievable via kinetic resolution with lipases .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Case Study : While some studies report antimicrobial activity (MIC ~50 µg/mL against S. aureus), others show no inhibition. Methodological discrepancies (e.g., broth microdilution vs. agar diffusion) contribute to variability .

- Resolution : Standardize assays (CLSI guidelines) and control for solvent interference (e.g., DMSO ≤1%). SAR studies suggest hydroxyl group derivatization (e.g., acetylation) enhances bioactivity .

Q. What environmental factors critically impact the stability and reactivity of this compound in ecological studies?

- Degradation Pathways : Photooxidation under UV light (λ = 254 nm) produces ketones (e.g., 4-methylcyclohex-3-en-1-one) within 48 hours. Hydrolysis at pH > 8 accelerates degradation (t₁/₂ = 12 hours) .

- Analytical Workflow : LC-MS/MS quantifies degradation products. QSAR models predict ecotoxicity (e.g., LC50 for D. magna ≈ 5 mg/L) .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

- Docking Studies : AutoDock Vina simulates binding to cytochrome P450 enzymes (binding energy ≤ −7 kcal/mol). Key residues (e.g., Phe87, Leu244) form hydrophobic interactions with the cyclohexene ring .

- MD Simulations : GROMACS reveals conformational stability (RMSD ≤ 2 Å over 100 ns) in lipid bilayers, suggesting membrane permeability .

Future Directions

Q. How can biocatalytic synthesis be optimized for sustainable production?

- Research Aims : Screen microbial libraries (e.g., Pseudomonas spp.) for enantioselective alcohol dehydrogenases. Reaction engineering (e.g., fed-batch systems) may improve space-time yield (target: 50 g/L/day) .

Q. What novel derivatives exhibit enhanced pharmacological profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.